2,2-Dimethyloxan-3-amine;hydrochloride

Chemical Identity Salt Selection Procurement Specification

2,2-Dimethyloxan-3-amine hydrochloride (CAS 2247104-12-5) is the hydrochloric acid salt of a tertiary cyclic amine featuring a six-membered tetrahydropyran (oxane) ring with geminal dimethyl substitution at the 2-position and a free amine at the 3-position. Its molecular formula is reported as C7H16ClNO with a molecular weight of 165.66 g/mol.

Molecular Formula C7H16ClNO
Molecular Weight 165.66
CAS No. 2247104-12-5
Cat. No. B2960147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyloxan-3-amine;hydrochloride
CAS2247104-12-5
Molecular FormulaC7H16ClNO
Molecular Weight165.66
Structural Identifiers
SMILESCC1(C(CCCO1)N)C.Cl
InChIInChI=1S/C7H15NO.ClH/c1-7(2)6(8)4-3-5-9-7;/h6H,3-5,8H2,1-2H3;1H
InChIKeyKSXMNSUYYZMFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyloxan-3-amine Hydrochloride (CAS 2247104-12-5): Compound Identity and Procurement Baseline


2,2-Dimethyloxan-3-amine hydrochloride (CAS 2247104-12-5) is the hydrochloric acid salt of a tertiary cyclic amine featuring a six-membered tetrahydropyran (oxane) ring with geminal dimethyl substitution at the 2-position and a free amine at the 3-position. Its molecular formula is reported as C7H16ClNO with a molecular weight of 165.66 g/mol . The compound is commercially available as a research chemical with a typical purity specification of ≥95% . As a saturated oxygen heterocycle building block, it belongs to a class of scaffolds used in medicinal chemistry for modulating lipophilicity, basicity, and conformational constraint, but published quantitative selectivity, potency, or pharmacokinetic data for this specific entity remain essentially absent from the open scientific literature as of mid-2026.

Scaffold Saturated 6-membered oxane with gem-dimethyl substitution
Salt form Hydrochloride for solid-state stability and aqueous solubility context
Procurement context Building block for scaffold diversification; verify purity upon receipt

Why Unsubstituted or Five-Membered Ring Analogs Cannot Functionally Substitute for 2,2-Dimethyloxan-3-amine Hydrochloride


Casual substitution of 2,2-dimethyloxan-3-amine hydrochloride with the unsubstituted tetrahydro-2H-pyran-3-amine, its five-membered oxolane analog, or the free base is not scientifically justifiable without explicit comparative data. The gem-dimethyl group at the 2-position of the oxane ring introduces a quaternary carbon center adjacent to the amine, which is expected to alter the amine's basicity (pKa), steric environment, and metabolic stability relative to the parent scaffold [1]. Replacing the six-membered oxane with a five-membered oxolane ring changes ring puckering, vector presentation of the amine, and likely target-binding geometry. Furthermore, the hydrochloride salt form directly impacts solid-state stability, hygroscopicity, aqueous solubility, and weighing accuracy in formulation—critical variables that the free base form does not replicate. Without quantitative head-to-head data on potency, selectivity, solubility, or stability between these analogs, assuming functional interchangeability introduces uncontrolled risk into candidate selection and procurement specifications.

Oxolane analog may alter ring puckering and amine vector presentation; comparative binding data not available.

Free base form differs in solid-state stability, hygroscopicity, and aqueous solubility; direct interchange may shift formulation properties.

Quantitative Differentiation Evidence for 2,2-Dimethyloxan-3-amine Hydrochloride Selection


Molecular Weight and Salt Form Differentiation vs. Parent Free Base

The hydrochloride salt (C7H16ClNO) exhibits a molecular weight of 165.66 g/mol, which is 36.46 g/mol (HCl equivalent) higher than the free base form (C7H15NO, MW 129.20 g/mol) . This salt formation is intended to improve aqueous solubility and solid-state stability, a claim supported by general class behavior of amine hydrochlorides [1]. However, no experimentally measured solubility value for this specific compound was found in the public domain to confirm the magnitude of this improvement.

Salt form identity
Class-level
MW 165.66 vs 129.20 (free base)
Confirms correct salt for stoichiometry calculations.
No experimental solubility data; class-level inference.
Chemical Identity Salt Selection Procurement Specification

Ring Size Structural Differentiation: Oxane vs. Oxolane Core

2,2-Dimethyloxan-3-amine hydrochloride is built on a six-membered oxane scaffold, in contrast to the five-membered oxolane analog (e.g., 2,2-dimethyloxolan-3-amine hydrochloride, CAS 1350473-50-5) [1]. The additional methylene unit in oxane increases ring flexibility and alters the spatial orientation of the 3-amino substituent, which can affect binding to biological targets. Quantitative comparative binding or functional assay data between these two scaffold classes for this substitution pattern are not publicly available, but general SAR principles predict divergent target engagement profiles [2].

Scaffold geometry
Class-level
6-membered oxane vs 5-membered oxolane
Ring size alters conformational preference and pharmacophoric geometry.
No comparative target-engagement data.
Scaffold Selection Heterocyclic Chemistry Drug Design

Gem-Dimethyl Substitution: Predicted Lipophilicity Increase Over the Unsubstituted Scaffold

The presence of the 2,2-dimethyl group is predicted to increase lipophilicity relative to the unsubstituted tetrahydro-2H-pyran-3-amine (CAS 120811-32-7). The baseline scaffold has an experimentally determined LogP of 0.8244 . Based on standard additive fragment contributions, the addition of two methyl groups is expected to raise the LogP by approximately +1.0 log unit (each methyl contributes ~+0.5), yielding a predicted LogP around 1.8 for the target compound [1]. No experimentally measured LogP for 2,2-dimethyloxan-3-amine was located.

Predicted lipophilicity
Class-level
LogP ~1.8 vs 0.8244 (unsubstituted)
Predicted increase may alter membrane permeability.
Fragment-based prediction; no experimental confirmation.
Lipophilicity Property Forecast Lead Optimization

Purity Specification as a Proxy for Procurement Quality

The free base precursor of the target compound is available with a minimum purity specification of 95% . This serves as a minimum procurement benchmark; however, no comparable purity specification was found for the hydrochloride salt specifically. Vendors typically do not publish batch-level purity data for this CAS number, and users must independently verify purity upon receipt.

Purity baseline
Supporting evidence
≥95% (free base specification)
Procurement benchmark; verify for HCl salt upon receipt.
No HCl-specific batch purity data available.
Quality Control Sourcing Specification

Evidence-Linked Application Scenarios for 2,2-Dimethyloxan-3-amine Hydrochloride Procurement


Scaffold Diversification in Heterocyclic Library Synthesis

Given its distinct six-membered oxane core with gem-dimethyl substitution, this compound is suitable as a diversity element in combinatorial library synthesis where the goal is to explore SAR around ring size and alkyl substitution of saturated O-heterocycles. Its utility is predicated on the structural differentiation from five-membered oxolane and unsubstituted tetrahydropyran analogs [1].

Hydrochloride Salt for Improved Solid Handling in Automated Weighing Systems

The hydrochloride form, compared to the free base, is expected to offer improved solid-state stability and reduced hygroscopicity, making it a candidate for automated high-throughput solid dispensing platforms. This claim is based on general class behavior of amine hydrochlorides and the analogous oxolane hydrochloride documentation [1]; no specific powder flow or hygroscopicity data were found.

Baseline for Computational LogP and Metabolic Stability Predictions

The predicted LogP increase (~1.0 log unit) over the parent tetrahydro-2H-pyran-3-amine scaffold [1] makes this compound a useful experimental probe for validating in silico lipophilicity and metabolic stability models. Researchers can use this compound to benchmark whether the gem-dimethyl effect on LogP translates to expected changes in microsomal clearance assays.

Building Block for Fragment-Based Lead Generation Targeting Lipophilic Amine Pockets

The combination of a tertiary amine center and a lipophilic gem-dimethyl group may favor binding to hydrophobic, negatively charged pockets in enzymes or receptors. While no specific target engagement data exist for this compound, its structural features align with general fragment library design principles for targeting CNS or intracellular protein-protein interaction sites.

Application
Selection Property
Validation Focus
Scaffold diversification
Six-membered oxane core with gem-dimethyl
Structural differentiation from oxolane and unsubstituted analogs
Solid handling in automated dispensing
Hydrochloride salt form
Solid-state stability and hygroscopicity (class-level, no specific data)
Lipophilicity model validation
Gem-dimethyl substitution
Experimental LogP and microsomal stability benchmarking
Fragment-based lead generation
Lipophilic amine scaffold
Target engagement in hydrophobic pockets (no specific data)
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